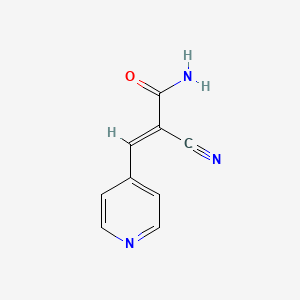

2-Cyano-3-(4-pyridinyl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-pyridin-4-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-6-8(9(11)13)5-7-1-3-12-4-2-7/h1-5H,(H2,11,13)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUGYMUOPZHNKD-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252250 | |

| Record name | 2-Cyano-3-(4-pyridinyl)-(E)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40029-37-6 | |

| Record name | 2-Propenamide, 2-cyano-3-(4-pyridinyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40029-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-3-(4-pyridinyl)-(E)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation Strategies

Classic Synthetic Routes to 2-Cyano-3-(4-pyridinyl)acrylamide and its Analogs

The most prominent and widely utilized method for synthesizing this compound and its related structures is the Knoevenagel condensation. wikipedia.orgnih.gov This reaction provides an efficient pathway to α,β-unsaturated cyanoacrylamides.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that results in the formation of a C=C bond. wikipedia.orgorientjchem.org In the context of this compound synthesis, this involves the reaction of 2-cyanoacetamide (B1669375) with an appropriate aldehyde.

Triethylamine (B128534) is a commonly employed organic base that catalyzes the Knoevenagel condensation. A one-pot, three-component reaction between 2-cyano-N-methylacetamide, an aryl aldehyde, and hydrazine (B178648) hydrate (B1144303) in the presence of triethylamine in dimethylformamide (DMF) has been reported for the synthesis of related pyrazolo[3,4-c]pyrazol-3(2H)-ones. arkat-usa.org This highlights the utility of triethylamine in facilitating the initial Knoevenagel condensation step. arkat-usa.org

The key aldehyde precursor for the synthesis of this compound is 4-pyridinecarboxaldehyde (B46228). This compound can be synthesized through various methods, including the oxidation of 4-pyridinemethanol (B147518) or the reduction of 4-pyridine carbonitrile. google.com Another approach involves the Stephen aldehyde synthesis, where 4-cyanopyridine (B195900) is converted to 4-pyridylaldehyde. google.com The reaction of 4-pyridinecarboxaldehyde with 2-cyanoacetamide under Knoevenagel conditions yields the target compound.

Reaction Conditions and Catalysis in Synthesis

The efficiency and outcome of the synthesis of this compound are significantly influenced by the reaction conditions, including the choice of catalyst and solvent.

Role of Organic Bases (e.g., Methylpiperazine, Piperidine (B6355638), Pyridine (B92270), Triethylamine)

Organic bases are crucial catalysts in the Knoevenagel condensation, as they facilitate the deprotonation of the active methylene (B1212753) compound, forming a carbanion that then attacks the carbonyl group of the aldehyde. orientjchem.orgorientjchem.org Piperidine is a frequently used base for this purpose. For instance, the condensation of 6-nitroveratraldehyde (B1662942) with 2-cyanoacetamide is effectively catalyzed by piperidine in refluxing methanol. chemspider.com Similarly, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide is achieved by reacting the corresponding aldehyde with 2-cyanoacetamide in boiling ethanol (B145695) with piperidine as the catalyst. mdpi.com Pyridine is another effective basic catalyst, often used in the Doebner modification of the Knoevenagel condensation. wikipedia.orgorganic-chemistry.org Triethylamine also serves as an efficient catalyst in these reactions. arkat-usa.org The basicity of the amine plays a significant role in promoting the reaction. tandfonline.com

| Catalyst | Reactants | Solvent | Outcome |

| Piperidine | 6-nitroveratraldehyde, 2-cyanoacetamide | Methanol | 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide chemspider.com |

| Piperidine | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-cyanoacetamide | Ethanol | 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide mdpi.com |

| Triethylamine | 2-cyano-N-methylacetamide, Aryl aldehydes, Hydrazine hydrate | DMF | 4-aryl pyrazolo[3,4-c]pyrazol-3(2H)-ones arkat-usa.org |

Solvent Effects in Synthetic Pathways

The choice of solvent can significantly impact the Knoevenagel condensation. While various organic solvents are commonly used, there is a growing interest in employing more environmentally friendly options like water. researchgate.netresearchgate.net Studies have shown that for the condensation of aromatic aldehydes with malononitrile (B47326), water can be an effective solvent, leading to high yields. researchgate.netresearchgate.net The use of protic polar solvents like ethanol can also be beneficial. researchgate.net For instance, the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide proceeds in boiling ethanol. mdpi.com In some cases, solvent-free conditions have also been explored to develop more sustainable protocols. acgpubs.org The reactivity of the catalyst can be considerably influenced by the polarity of the solvent, with protic polar solvents often enhancing the reaction rate.

| Solvent | Reactants | Catalyst | Key Finding |

| Water | Benzaldehyde, Malononitrile | CdS/CeO2/Ag2CO3 | Optimal for high yields at room temperature. researchgate.net |

| Water | Aromatic aldehydes, Malononitrile | Ionic liquid-supported proline | Offers an eco-friendly alternative with good yields. researchgate.net |

| Ethanol | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-cyanoacetamide | Piperidine | Effective for the synthesis of the corresponding acrylamide (B121943). mdpi.com |

| Methanol | 6-nitroveratraldehyde, 2-cyanoacetamide | Piperidine | Facilitates the reaction to proceed to completion. chemspider.com |

| DMF | 2-cyano-N-methylacetamide, Aryl aldehydes, Hydrazine hydrate | Triethylamine | Used in a one-pot synthesis of pyrazole (B372694) derivatives. arkat-usa.org |

Derivatization Strategies via the 2-Cyanoacrylamide Moiety

The 2-cyanoacrylamide moiety is a versatile building block in organic synthesis, amenable to a variety of derivatization strategies that allow for the construction of complex molecular architectures. Its electron-deficient nature, a consequence of the electron-withdrawing cyano and amide groups, makes the β-carbon of the acrylamide system susceptible to nucleophilic attack, a characteristic that is widely exploited in the synthesis of diverse heterocyclic compounds.

Functionalization for Incorporating Heterocyclic Scaffolds

The functionalization of the 2-cyanoacrylamide core is a powerful strategy for the synthesis of a wide array of heterocyclic scaffolds. This approach leverages the reactivity of the cyano and amide functionalities, as well as the activated double bond, to construct rings of varying sizes and heteroatom compositions.

One prominent application is in the synthesis of substituted pyridines. For instance, the reaction of 2-cyanoacrylamide derivatives with ketones in the presence of a base can lead to the formation of 2-pyridone structures through a cascade reaction involving a Michael-type addition followed by an oxidative cyclization. researchgate.netresearchgate.net This methodology provides a direct route to highly functionalized pyridones, which are important substructures in medicinal chemistry.

Furthermore, the 2-cyanoacrylamide moiety can be utilized in the synthesis of fused heterocyclic systems. For example, reaction with 2-hydroxybenzaldehyde can yield chromene derivatives. orientjchem.org This transformation proceeds via a cyclocondensation reaction, highlighting the ability of the 2-cyanoacrylamide scaffold to participate in ring-closing reactions to form oxygen-containing heterocycles. orientjchem.org

The versatility of this scaffold is further demonstrated in the synthesis of imidazopyridine derivatives, which have been investigated as kinase inhibitors. nih.govnih.gov In these syntheses, the 2-cyanoacrylamide unit is typically introduced by the Knoevenagel condensation of an appropriate aldehyde with a molecule already containing the imidazopyridine core and a primary amide. nih.gov This modular approach allows for the generation of a library of compounds with diverse substitution patterns on the pyridinyl ring of the 2-cyano-3-(pyridinyl)acrylamide system.

The following table summarizes various heterocyclic scaffolds synthesized from 2-cyanoacrylamide derivatives:

| Starting 2-Cyanoacrylamide Derivative | Reagent(s) | Resulting Heterocyclic Scaffold | Reference |

| 2-Cyano-3-aryl-acrylamide | Ketones (e.g., Acetophenone) | 2-Pyridone | researchgate.netresearchgate.net |

| Bis(2-cyanoacetamide) | 2-Hydroxybenzaldehyde | Bis(2-iminochromene) | orientjchem.org |

| (R,E)-N-(pyrrolidinyl)-2-cyano-3-phenylacrylamide | Various Pyridinecarboxaldehydes | Imidazopyridine-tethered acrylamides | nih.gov |

| 2-Cyano-N-(4-phenylthiazol-2-yl)acrylamide | Acetylacetone (B45752) | Pyranone | researchgate.net |

| 2-Cyano-N-(4-phenylthiazol-2-yl)acrylamide | 2-(Benzothiazol-2-yl)acetonitrile | 1H-Pyrido[2,1-b]benzothiazole | researchgate.net |

These examples underscore the synthetic utility of the 2-cyanoacrylamide moiety as a versatile platform for the construction of a diverse range of heterocyclic compounds with potential biological activities. The ability to readily incorporate various functionalities makes it a valuable tool in drug discovery and materials science.

Tandem Reactions and Multi-component Synthesis

The inherent reactivity of the 2-cyanoacrylamide scaffold makes it an ideal participant in tandem reactions and multi-component syntheses (MCRs), which are highly efficient processes that allow for the construction of complex molecules in a single operation. These strategies are central to the principles of green chemistry by minimizing waste and improving atom economy.

Cyanoacetic acid derivatives, the precursors to 2-cyanoacrylamides, are frequently employed as starting materials in a variety of MCRs. nih.govacs.org These reactions can generate a wide diversity of molecular scaffolds, although the variability of the final products has historically been limited by the availability of diverse cyanoacetic acid derivatives. nih.gov Efforts to expand the library of cyanoacetamides are ongoing to broaden the scope of these powerful synthetic transformations. nih.govacs.org

A notable example of a multi-component reaction involving a related cyano-activated species is the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov This reaction typically involves the one-pot condensation of an aryl aldehyde, malononitrile (a close relative of 2-cyanoacetamide), an acetophenone, and ammonium (B1175870) acetate. nih.gov The mechanism involves a series of steps including the formation of an arylidene malononitrile intermediate, which then undergoes a Michael addition with an enamine generated in situ, followed by cyclization and aromatization to afford the final pyridine product. nih.gov

Cascade reactions, a subset of tandem reactions, have also been effectively utilized. For instance, the synthesis of 2-pyridones can be achieved through a cascade reaction initiated by the Michael-type addition of an enolate to a pre-formed 2-cyano-3-aryl-acrylamide, followed by an oxidative cyclization. researchgate.netresearchgate.net This approach offers a streamlined route to these important heterocyclic compounds.

The following table provides examples of complex heterocyclic systems synthesized via tandem and multi-component reactions involving cyano-activated precursors:

| Reaction Type | Reactants | Resulting Heterocyclic System | Reference |

| Multi-component Reaction | Aryl aldehydes, Malononitrile, Acetophenones, Ammonium acetate | 2-Amino-3-cyanopyridines | nih.gov |

| Cascade Reaction | 2-Cyano-3-aryl-acrylamides, Ketones | 2-Pyridones | researchgate.net |

| Four-component Reaction | Aromatic aldehyde, Malononitrile, Ethylacetoacetate, Ammonium hydroxide | 3-Cyano-2-pyridone derivatives | researchgate.net |

These examples highlight the efficiency and versatility of tandem and multi-component reactions in generating molecular complexity from simple and readily available starting materials related to the 2-cyanoacrylamide framework.

Stereoselective Synthesis Considerations

The stereochemistry of the double bond in this compound is a critical aspect of its synthesis, as the E- and Z-isomers can exhibit different physical, chemical, and biological properties. Therefore, controlling the formation of these isomers is a key consideration in the synthetic process.

Control of Isomer Formation in Synthetic Processes

The primary method for the synthesis of this compound is the Knoevenagel condensation between 4-pyridinecarboxaldehyde and 2-cyanoacetamide. The stereochemical outcome of this reaction, specifically the E/Z selectivity, is influenced by the reaction conditions.

Research has shown that the Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds, such as 2-cyanoacetamide, can proceed with high E-selectivity in a catalyst-free system using a mixture of water and ethanol at room temperature. This method is not only environmentally benign but also offers high yields of the desired E-isomer. The formation of the E-isomer is generally favored due to its greater thermodynamic stability compared to the more sterically hindered Z-isomer.

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a catalyst, is another common method. While this modification is effective, the catalyst-free approach in aqueous ethanol presents a greener alternative with excellent stereocontrol. The pyridine ring of the aldehyde itself can act as a base to facilitate the reaction, contributing to the high yields and selectivity observed even in the absence of an external catalyst.

The isomerization of the double bond in related 3-benzylidene oxindoles, which also possess an activated double bond, has been studied. These studies reveal that isomerization between E- and Z-isomers can be induced by factors such as light and the polarity of the solvent. While specific studies on the isomerization of this compound are not as prevalent, these findings suggest that the stereochemical integrity of the product should be considered during purification and storage.

The following table summarizes key findings related to the control of isomer formation in the synthesis of this compound and related compounds:

| Reaction | Conditions | Key Finding | Reference |

| Knoevenagel Condensation | Catalyst-free, H₂O:EtOH, Room Temperature | High yields of electron-deficient alkenes with E-selectivity. | |

| Knoevenagel Condensation | Pyridine catalyst (Doebner modification) | Effective condensation, though catalyst-free methods offer a greener alternative. | |

| Isomerization Study | 3-Benzylidene oxindoles in various solvents | E/Z isomerization can be influenced by solvent polarity and light. |

Chemical Reactivity and Mechanistic Organic Transformations

Nucleophilic Addition Reactions Involving the Cyano Group

The cyano group (C≡N) in 2-Cyano-3-(4-pyridinyl)acrylamide is a key site for nucleophilic attack. While specific studies on nucleophilic additions to the cyano group of this particular compound are not extensively detailed in the provided results, the general reactivity of α,β-unsaturated nitriles suggests that this group can participate in cyclization reactions following an initial attack at another position. For instance, in multi-component reactions, the cyano group can be attacked by a nucleophile, leading to the formation of a new ring system. This is often seen in the synthesis of heterocyclic compounds where the cyano group is incorporated into the final ring structure.

Condensation Reactions of the Thioamide/Acrylamide (B121943) Moiety

The acrylamide moiety in this compound is highly reactive and participates in various condensation reactions. A notable example is the Knoevenagel condensation, a fundamental reaction in the synthesis of C-C double bonds. nih.govmdpi.comsemanticscholar.org This reaction typically involves the condensation of an active methylene (B1212753) compound, such as 2-cyanoacetamide (B1669375), with an aldehyde or ketone. mdpi.comsemanticscholar.org In the context of this compound synthesis, 2-cyanoacetamide is condensed with an appropriate aldehyde in the presence of a basic catalyst like piperidine (B6355638) to yield the target acrylamide derivative. nih.gov The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated product.

The versatility of the acrylamide and its thioamide analogues is further demonstrated in their reactions with various nucleophiles, which can lead to the formation of a wide array of heterocyclic systems.

Michael Addition Reactions with Diverse Nucleophiles

The electrophilic β-carbon of the acrylamide moiety in this compound is susceptible to Michael addition reactions with a wide range of nucleophiles. This reaction is a cornerstone for the construction of more complex molecules and serves as a key step in the synthesis of numerous heterocyclic compounds.

Reactions with Carbon-Nucleophiles (e.g., Ethyl Acetoacetate, Benzoylacetone, Acetylacetone (B45752), Dimedone)

Carbon nucleophiles, particularly those derived from active methylene compounds, readily undergo Michael addition to α,β-unsaturated systems. For instance, compounds like acetylacetone and dimedone can react with 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide in refluxing acetic acid. These reactions lead to the formation of pyranone and chromene derivatives, respectively. researchgate.net The reaction mechanism involves the initial Michael addition of the enolate of the active methylene compound to the β-carbon of the acrylamide, followed by an intramolecular cyclization and subsequent elimination of a small molecule, such as dimethylamine, to afford the final heterocyclic product.

Table 1: Michael Addition Reactions with Carbon Nucleophiles

| Carbon Nucleophile | Reactant | Product | Reference |

| Acetylacetone | 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Pyranone derivative | researchgate.net |

| Dimedone | 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Chromene derivative | researchgate.net |

Reactions with Nitrogen-Nucleophiles (e.g., Hydrazine (B178648), Guanidine (B92328), Hydroxylamine (B1172632), Aminopyrazoles, Aminotriazole, Aminobenzimidazole)

Nitrogen-containing nucleophiles are extensively used in reactions with this compound and its analogues to synthesize a variety of nitrogen-containing heterocycles.

Hydrazine: The reaction with hydrazine hydrate (B1144303) is a common method for synthesizing pyrazole (B372694) derivatives. arkat-usa.orgmdpi.com The reaction mechanism typically involves a Michael addition of hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and elimination of a molecule like water or an amine. arkat-usa.org

Guanidine: Guanidine reacts with acrylamide derivatives to form pyrimidine-based heterocycles. researchgate.netresearchgate.net

Hydroxylamine: The reaction with hydroxylamine hydrochloride leads to the formation of isoxazole (B147169) derivatives. researchgate.netresearchgate.net

Aminopyrazoles, Aminotriazole, and Aminobenzimidazole: These heterocyclic amines can also act as nucleophiles, attacking the β-carbon of the acrylamide. These reactions lead to the formation of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, respectively. researchgate.net

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The Michael addition products formed from the reaction of this compound with various nucleophiles often undergo spontaneous or induced intramolecular cyclization, leading to a diverse array of heterocyclic compounds.

Pyridones: The synthesis of 2-pyridone derivatives can be achieved through various synthetic routes, often involving the cyclization of acrylamide precursors. rsc.orgmdpi.comorganic-chemistry.orgsciforum.net For example, the reaction of cyanoacetamide with acetylacetone in the presence of a base can yield 3-cyano-2-pyridone derivatives. mdpi.comsciforum.net

Pyrazoles: As mentioned, the reaction with hydrazine is a key method for constructing the pyrazole ring. mdpi.comsemanticscholar.orgarkat-usa.orgmdpi.com

Pyrimidines: The reaction with guanidine or thiourea (B124793) leads to the formation of pyrimidine (B1678525) or pyrimidinethione derivatives. researchgate.netresearchgate.netresearchgate.netnih.gov

Isoxazoles: The reaction with hydroxylamine yields isoxazole derivatives. researchgate.netresearchgate.net

Chromenes: Three-component reactions involving an aldehyde, malononitrile (B47326), and a phenol (B47542) derivative are commonly used to synthesize 2-amino-3-cyano-4H-chromenes. nih.gov

Thiazoles: Thiazole derivatives can be synthesized through various routes, often involving the reaction of a thioamide with an α-haloketone. nih.govresearchgate.net

Pyrido[1,2-a]pyrimidine: These fused heterocyclic systems can be synthesized from the reaction of 2-aminopyridine (B139424) derivatives with suitable acrylamide precursors. researchgate.net

Thiadiazoles: The synthesis of thiadiazole derivatives can be achieved from hydrazonoyl halides and thioxopropanenitriles. researchgate.net

Thienopyridines: The synthesis of thienopyridines can be accomplished through intramolecular reductive cyclization between a nitroolefin and a nitrile or via a Friedel-Crafts reaction. nih.gov

Table 2: Heterocyclic Architectures from Cyclization Reactions

| Heterocycle | Precursors/Reagents | Reference |

| Pyridones | Cyanoacetamide, Acetylacetone | mdpi.comsciforum.net |

| Pyrazoles | Acrylamide derivative, Hydrazine | arkat-usa.orgmdpi.com |

| Pyrimidines | Acrylamide derivative, Guanidine/Thiourea | researchgate.netresearchgate.net |

| Isoxazoles | Acrylamide derivative, Hydroxylamine | researchgate.netresearchgate.net |

| Chromenes | Aldehyde, Malononitrile, Phenol | nih.gov |

| Thiazoles | Thioamide, α-haloketone | nih.govresearchgate.net |

| Pyrido[1,2-a]pyrimidine | 2-Aminopyridine derivative, Acrylamide precursor | researchgate.net |

| Thiadiazoles | Hydrazonoyl halide, Thioxopropanenitrile | researchgate.net |

| Thienopyridines | Nitroolefin and Nitrile / Friedel-Crafts reaction | nih.gov |

Rearrangement Reactions and Interconversions

Information on the rearrangement reactions and interconversions of this compound is not available in the current scientific literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods provide insights into the geometric and electronic properties from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed to calculate optimized geometry, vibrational frequencies, and electronic properties. Studies on related molecules, such as 3-cyano-2(1H)-pyridones, have utilized DFT to understand their electronic structures and potential binding affinities. rsc.org However, no specific DFT studies detailing the application of functionals (like B3LYP) or basis sets to 2-Cyano-3-(4-pyridinyl)acrylamide were found in the reviewed literature.

Ab Initio Methods in Molecular Systems

Ab initio methods are a class of quantum chemistry methods based on fundamental principles without the inclusion of experimental data. While these methods are computationally intensive, they can provide highly accurate results. The literature search did not yield any studies that have applied ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, to analyze the molecular system of this compound.

Molecular Orbital Analysis

This analysis focuses on the distribution and energy of molecular orbitals, which is crucial for predicting chemical reactivity and electronic transitions.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. For related acrylamide (B121943) compounds, frontier molecular orbital analysis has been used to assess their stability and reactivity. researchgate.netnih.gov Regrettably, there is no available data from published research on the calculated HOMO-LUMO energies or the energy gap for this compound.

Global Reactivity Descriptors

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), are derived from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of the reactivity of a molecule. Although the theoretical framework for these descriptors is well-established, their specific values for this compound have not been reported in the scientific literature searched.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. This is critical for understanding the molecule's structure-activity relationship. The acrylamide functional group can exist in different conformations, and its orientation relative to the pyridinyl ring would be stabilized by various intramolecular interactions. researchgate.net However, specific computational studies detailing the conformational preferences and the nature of intramolecular hydrogen bonds or other non-covalent interactions for this compound are not present in the available literature.

Intramolecular Hydrogen Bonding Investigations

While specific computational studies on the intramolecular hydrogen bonding of this compound are not extensively documented in the literature, insights can be drawn from theoretical investigations of structurally related molecules. The potential for intramolecular hydrogen bonding in this compound exists between the amide proton and the nitrogen atom of the pyridinyl ring.

Density Functional Theory (DFT) simulations are a powerful tool for investigating such interactions. For instance, studies on acrylamide aggregates have utilized DFT to understand the energetics and vibrational frequency shifts associated with hydrogen bond formation. aston.ac.uk In a related context, research on compounds containing both hydroxyl and pyridine (B92270) moieties has shown a very high propensity for the formation of strong hydroxyl-pyridine hydrogen bonds. researchgate.net This suggests that the nitrogen of the pyridine ring is a potent hydrogen bond acceptor.

In the case of this compound, a key conformational aspect would be the orientation of the pyridinyl ring relative to the acrylamide backbone. An intramolecular hydrogen bond would require a specific conformation where the amide N-H group is in proximity to the pyridine nitrogen. The stability of such a hydrogen bond would depend on the geometry (distance and angle) and the electronic environment.

Conversely, crystallographic studies of a related compound, 2-cyano-N-(2,6-dimethoxypyrimidin-4-yl)-3-[4-(dimethylamino)phenyl]acrylamide, revealed no intramolecular hydrogen bonds, with molecules instead forming dimers through π-π stacking interactions. nih.gov However, another component in the same study demonstrated N-H···O hydrogen bonding. nih.gov This highlights that the presence and nature of hydrogen bonding can be highly dependent on the specific substituents and the crystalline packing forces.

Future computational studies on this compound would be invaluable to determine the energetic favorability of conformations that allow for intramolecular hydrogen bonding versus those that favor intermolecular interactions. Such studies could involve calculating the potential energy surface as a function of the relevant dihedral angles.

Table 1: Potential Intramolecular Hydrogen Bond Parameters in this compound (Hypothetical) This table is a hypothetical representation of data that could be obtained from a dedicated computational study.

| Parameter | Predicted Value Range | Method of Prediction |

| N-H···N Distance | 2.0 - 2.5 Å | DFT Calculation |

| N-H···N Angle | 150 - 170° | DFT Calculation |

| Hydrogen Bond Energy | 2 - 5 kcal/mol | AIM/NBO Analysis |

Molecular Modeling and Ligand-Target Interaction Prediction

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how this compound and its derivatives might interact with biological macromolecules, thereby elucidating their potential mechanisms of action. The 2-cyanoacrylamide moiety is recognized as a reactive group that can participate in covalent interactions with cysteine residues in protein active sites, making it a "warhead" for targeted covalent inhibitors. nih.govsigmaaldrich.com

For example, molecular docking studies on (E)-2-Cyano-N,3-diphenylacrylamide, a structurally related compound, were performed to investigate its interaction with inflammatory targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These studies help in visualizing the binding pose, identifying key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and predicting the binding affinity.

A typical molecular docking workflow involves:

Preparation of the protein target: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogens, assigning charges, and defining the binding site.

Preparation of the ligand: Generating the 3D conformation of this compound and optimizing its geometry.

Docking simulation: Using algorithms like the Lamarckian genetic algorithm to explore different orientations and conformations of the ligand within the protein's binding site. nih.gov

Analysis of results: Ranking the resulting poses based on a scoring function that estimates the binding free energy and analyzing the interactions formed.

These predictive models are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 2: Predicted Interactions of a this compound Derivative with a Kinase Active Site (Example) This table is an illustrative example based on studies of similar compounds.

| Interacting Residue (Kinase) | Type of Interaction | Interacting Moiety of Ligand |

| Cysteine | Covalent Bond | Cyanoacrylamide |

| Glutamate | Hydrogen Bond | Pyridinyl Nitrogen |

| Leucine | Hydrophobic Interaction | Pyridinyl Ring |

| Valine | van der Waals Interaction | Acrylamide Backbone |

Theoretical Prediction of Reaction Mechanisms and Pathways

Theoretical chemistry provides a framework for understanding the mechanisms of chemical reactions, including the synthesis of this compound. The most common synthesis route is the Knoevenagel condensation of 4-pyridinecarboxaldehyde (B46228) with 2-cyanoacetamide (B1669375). mdpi.com

The mechanism of this reaction can be elucidated using computational methods. It typically proceeds via the following steps:

Deprotonation: A base (e.g., piperidine (B6355638) or triethylamine) removes a proton from the α-carbon of 2-cyanoacetamide, forming a resonance-stabilized carbanion. nih.gov

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde.

Adduct Formation: An intermediate aldol-type adduct is formed.

Dehydration: This adduct then undergoes dehydration (loss of a water molecule) to form the final α,β-unsaturated product, this compound. The formation of the double bond is the driving force for this step. nih.gov

Computational studies can model the energy profile of this entire reaction pathway, identifying the transition states and intermediates. This allows for a quantitative understanding of the reaction kinetics and thermodynamics. For instance, theoretical calculations can confirm that the formation of the C-C bond and the subsequent dehydration are energetically favorable.

Furthermore, the reactivity of the 2-cyanoacrylamide Michael acceptor system towards nucleophiles, which is central to its biological activity, can be theoretically predicted. nih.govsigmaaldrich.com Computational models can calculate the partial charges on the atoms and the energies of the molecular orbitals (HOMO and LUMO) to identify the most likely site for nucleophilic attack, which is the β-carbon of the acrylamide system.

Biological Activity and Mechanistic Research

Research into Enzyme Inhibition Mechanisms

The 2-cyanoacrylamide scaffold has been identified as a key pharmacophore in the design of enzyme inhibitors. Its unique chemical properties allow for a reversible covalent mode of action, which offers several advantages over traditional irreversible inhibitors, including improved specificity and a better safety profile.

Transforming Growth Factor beta-Activated Kinase 1 (TAK1) Inhibition

Transforming Growth Factor beta-Activated Kinase 1 (TAK1) is a crucial enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a significant role in cell survival and inflammatory responses. nih.gov The inhibition of TAK1 is a promising strategy for the treatment of various diseases, including cancer and inflammatory disorders. Research has shown that TAK1 inhibitors can lead to the induction of apoptosis in cancerous cells. nih.gov

The 2-cyanoacrylamide moiety is a key feature in the design of reversible covalent inhibitors of TAK1. nih.gov This functional group acts as a Michael acceptor, which can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of the enzyme. nih.gov Unlike irreversible inhibitors, the bond formed by the 2-cyanoacrylamide is reversible, allowing the inhibitor to dissociate from the enzyme. nih.gov This reversibility can limit off-target binding and reduce the potential for long-term toxicity. nih.gov Studies on various 2-cyanoacrylamide derivatives have demonstrated their potential as potent and selective TAK1 inhibitors. For instance, a derivative incorporating a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibited a half-maximal inhibitory concentration (IC50) of 27 nM against TAK1. nih.gov The reversible nature of the interaction was confirmed by experiments showing the recovery of enzyme activity after the removal of the inhibitor. nih.gov

| Derivative | Target | IC50 (nM) | Inhibition Type |

| 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative | TAK1 | 27 | Reversible Covalent |

This table presents the inhibitory activity of a representative 2-cyanoacrylamide derivative against TAK1.

A significant challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over other structurally similar kinases. The reversible covalent inhibition strategy offered by the 2-cyanoacrylamide scaffold can contribute to enhanced selectivity. By targeting non-catalytic cysteine residues that are not conserved across all kinases, it is possible to design inhibitors that are highly specific for the intended target. This approach minimizes off-target effects and improves the therapeutic window of the drug candidate.

Other Enzyme Inhibition Studies (General)

The utility of the 2-cyanoacrylamide scaffold extends beyond TAK1 inhibition. Research has demonstrated that compounds containing this moiety can also inhibit other classes of enzymes, such as deubiquitinases (DUBs). nih.gov DUBs are critical regulators of the ubiquitin-proteasome system, which is involved in a wide range of cellular processes, including protein degradation and signal transduction. nih.gov The inhibition of DUBs has emerged as a potential therapeutic strategy for various diseases, including cancer and infectious diseases. nih.gov

In a study investigating a library of small-molecule DUB inhibitors, a 2-cyano-3-acrylamide compound, designated as C6, was identified as a potent inhibitor of DUB activity in both human and murine cells. nih.gov This inhibition of DUBs was shown to have anti-infective properties, reducing the intracellular replication of murine norovirus (MNV) and Listeria monocytogenes. nih.gov The study highlights the versatility of the 2-cyanoacrylamide scaffold in targeting different enzyme families.

Investigations into Apoptotic Pathway Modulation

Apoptosis, or programmed cell death, is a fundamental biological process that plays a critical role in tissue homeostasis and the elimination of damaged or cancerous cells. The ability to modulate apoptotic pathways is a key goal in the development of anti-cancer therapies.

Induction of Apoptosis in Cellular Systems

As previously mentioned, the inhibition of TAK1 by 2-cyanoacrylamide derivatives can lead to the induction of apoptosis in cancer cells. nih.gov Furthermore, research on compounds with a similar structural motif, such as 3-cyano-2-substituted pyridines, has provided direct evidence of their apoptosis-inducing capabilities. nih.gov

One study demonstrated that a benzohydrazide (B10538) derivative of a cyanopyridine induced a dose-dependent increase in apoptosis in MCF-7 breast cancer cells. nih.gov The induction of apoptosis was confirmed by the quantitative analysis of cytoplasmic histone-associated DNA fragments. nih.gov

| Compound Concentration (µM) | Apoptotic Induction (Fold Increase) |

| 0.1 | ~1.5 |

| 0.5 | ~2.5 |

| 1.0 | ~3.5 |

| 2.0 | ~4.5 |

| 4.0 | ~5.0 |

This table illustrates the dose-dependent induction of apoptosis in MCF-7 cells treated with a cyanopyridine derivative.

Further investigation revealed that the apoptotic cascade initiated by this compound was dependent on the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov Treatment with the compound led to a decrease in the levels of procaspase-3 and a corresponding increase in the active form of caspase-3. nih.gov These findings underscore the potential of compounds containing the cyano-pyridinyl scaffold, such as 2-Cyano-3-(4-pyridinyl)acrylamide, to function as pro-apoptotic agents in cancer therapy.

Activation of Apoptotic Pathways and Inhibition of Anti-Apoptotic Proteins

The induction of apoptosis, or programmed cell death, is a critical mechanism by which this compound and its derivatives exert their anticancer effects. Research has shown that these compounds can trigger the intrinsic apoptotic pathway, which is centered around the mitochondria.

One of the key events in this pathway is the upregulation of pro-apoptotic proteins. Studies have demonstrated that treatment with certain 2-cyanoacrylamide derivatives leads to an increased expression of Bax. nih.gov Bax plays a crucial role in mitochondrial outer membrane permeabilization, which in turn leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This release is a pivotal step in the apoptotic cascade.

Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates caspase-9. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, leading to the biochemical and morphological hallmarks of apoptosis. researchgate.net Investigations have confirmed the upregulation of both caspase-9 and caspase-3 in response to treatment with these compounds. researchgate.net

Furthermore, the tumor suppressor protein p53 is often activated, contributing to the pro-apoptotic signaling. nih.govresearchgate.net Concurrently with the activation of pro-apoptotic proteins, a significant downregulation of anti-apoptotic proteins is observed. A notable example is the Bcl-2 protein, which normally functions to prevent apoptosis by inhibiting the activity of pro-apoptotic proteins like Bax. nih.govresearchgate.net Studies have shown a decrease in Bcl-2 levels following treatment, thereby shifting the cellular balance towards apoptosis. nih.govmdpi.com

Cellular Effects in Disease Models (excluding human trials)

Antiproliferative Activity against Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of cancer cell lines. This activity is a cornerstone of their potential as therapeutic agents. The primary mechanism behind this antiproliferative effect is the induction of apoptosis, as previously discussed, and the inhibition of key cellular processes required for cancer cell growth and survival.

The covalent but reversible binding of certain 2-cyanoacrylamide derivatives to critical cellular targets, such as Transforming growth factor beta-activated kinase 1 (TAK1), is a key aspect of their mechanism. nih.gov TAK1 is a crucial kinase involved in signaling pathways that promote cell survival and proliferation, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.gov By inhibiting TAK1, these compounds can effectively shut down these pro-survival signals, leading to cell cycle arrest and apoptosis.

The antiproliferative effects are often characterized by determining the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The broad-spectrum antiproliferative activity of this compound derivatives has been documented across a range of human cancer cell lines.

Breast Cancer: In human breast cancer cell lines, such as MCF-7, certain 3-cyano-2-substituted pyridine (B92270) derivatives have shown potent growth inhibition, with IC₅₀ values in the low micromolar range. nih.gov

Melanoma: Against malignant melanoma cells, hydroxylated biphenyl (B1667301) compounds structurally related to 2-cyanoacrylamide derivatives have exhibited significant antitumor potential with low micromolar IC₅₀ values. mdpi.com

Lung Cancer: Certain pyridone derivatives have demonstrated a significant response against lung cancer cell lines. nih.gov

Colorectal Cancer: In colorectal carcinoma cell lines like HCT116, novel 2-cyanoacrylamides have shown potent cytotoxic effects. researchgate.net Some derivatives have demonstrated IC₅₀ values that are comparable to or even better than the standard chemotherapeutic agent 5-fluorouracil. researchgate.netmdpi.com

Liver Cancer: The anticancer properties of some derivatives have been tested against liver cancer cell lines, such as HepG2. nih.gov

The table below summarizes the antiproliferative activity of selected 2-cyanoacrylamide derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Benzohydrazide derivative 9a | MCF-7 (Breast) | 2 µM | nih.gov |

| Hydroxylated biphenyl compound 11 | Melanoma | 1.7 ± 0.5 μM | mdpi.com |

| Hydroxylated biphenyl compound 12 | Melanoma | 2.0 ± 0.7 μM | mdpi.com |

| Ethyl 5-(2-cyano-3-(furan-2-yl)acrylamido)-1,3-diphenylpyrazole-4-carboxylate 5 | HCT116 (Colon) | 30.6 µg/ml | researchgate.net |

| 1,2,4-triazine sulfonamide derivative MM131 | DLD-1 (Colon) | 1.7 µM | mdpi.com |

| 1,2,4-triazine sulfonamide derivative MM131 | HT-29 (Colon) | 5.6 µM | mdpi.com |

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The this compound scaffold has also been explored for its potential antimicrobial properties.

Antibacterial and Antifungal Activity: Research has shown that some 2- and 3-pyridinyl-1H-benzimidazoles and their metal complexes exhibit antimicrobial activity. nih.gov For instance, certain derivatives have shown activity against Staphylococcus aureus, Staphylococcus epidermidis, and Shigella flexneri. nih.gov Antifungal activity against Candida albicans has also been reported. nih.gov

Antiviral Activity: A 2-cyano-3-acrylamide compound, identified as C6, has demonstrated the ability to inhibit the replication of murine norovirus (MNV) in macrophages. nih.gov This suggests a potential role for these compounds as host-directed antiviral agents. nih.gov

Activity against Intracellular Pathogens: The same compound, C6, was also found to reduce the intracellular replication of the bacterium Listeria monocytogenes in macrophages. nih.gov This highlights the potential of these compounds to combat intracellular pathogens by modulating the host's cellular machinery. nih.gov

The table below provides a summary of the antimicrobial activity of selected compounds.

| Compound/Derivative | Microorganism | Activity | Reference |

| Compound C6 | Murine Norovirus (MNV) | Inhibition of replication | nih.gov |

| Compound C6 | Listeria monocytogenes | Reduction of intracellular growth | nih.gov |

| 2-(6-methyl-2-pyridinyl)-5-methyl-1H-benzimidazole (LIII) AgI complex | Various bacteria and Candida albicans | Considerable antimicrobial activity | nih.gov |

| 2-(3-pyridinyl)-1H-benzimidazole (LIV) ZnII complex | Staphylococcus aureus, Shigella flexneri | Antimicrobial effect | nih.gov |

| 2-(3-pyridinyl)-1H-benzimidazole (LIV) CuII complex | Staphylococcus aureus, Staphylococcus epidermidis | Considerable antibacterial effect | nih.gov |

Anti-inflammatory Research

The anti-inflammatory potential of this compound derivatives is closely linked to their ability to inhibit key inflammatory signaling pathways. As mentioned earlier, Transforming growth factor beta-activated kinase 1 (TAK1) is a central mediator of inflammatory responses triggered by stimuli such as interleukin-1 (IL-1), lipopolysaccharide (LPS), and tumor necrosis factor alpha (TNFα). nih.gov By inhibiting TAK1, these compounds can block the downstream activation of NF-κB and MAPK pathways, which are critical for the production of pro-inflammatory cytokines and mediators. nih.gov This makes them promising candidates for the development of novel anti-inflammatory drugs.

Antidiabetic Research

Scientific investigation into the potential antidiabetic properties of the chemical compound this compound is not documented in the currently available public research literature. Extensive searches of scholarly databases have yielded no studies specifically evaluating this compound for its effects on biological systems relevant to diabetes, such as glucose metabolism, insulin (B600854) secretion or sensitivity, or its interaction with known diabetic drug targets.

While research exists for structurally related compounds, such as other 2-cyanoacrylamide derivatives or various pyridine-containing molecules, the findings from these studies cannot be directly extrapolated to this compound. The specific arrangement of the cyano, acrylamide (B121943), and 4-pyridinyl functional groups dictates the molecule's unique chemical and biological properties. For instance, studies on certain cyanopyrrolidine derivatives have identified them as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a known mechanism for antidiabetic drugs. nih.gov Similarly, other research has explored different 2-cyanoacrylamide derivatives for their roles as anti-infective agents or Transforming growth factor-beta-activated kinase 1 (TAK1) inhibitors. nih.govtandfonline.comnih.govnih.gov However, this body of work does not include the specific compound .

Consequently, there is a complete absence of data regarding the mechanistic pathways, in vitro activity, or in vivo efficacy of this compound as a potential antidiabetic agent. No data tables on its biological activity in diabetic models or its effects on relevant enzymatic assays could be found.

Therefore, the biological activity and mechanistic research concerning the antidiabetic potential of this compound remains an uninvestigated area of scientific inquiry.

Structure Activity Relationship Sar Studies

Impact of Substituents on Observed Biological Activities

The systematic evaluation of substituents has been a cornerstone in understanding how these molecules interact with biological targets. Research has shown that even minor chemical changes can lead to substantial differences in efficacy and mechanism of action.

The orientation of the nitrogen atom within the pyridine (B92270) ring and the nature of its substituents are critical determinants of biological activity. The position of the nitrogen atom (e.g., 2-, 3-, or 4-pyridinyl) influences the electronic properties and the potential for hydrogen bonding, which in turn affects target engagement.

For instance, in the context of Transforming Growth Factor-Beta-Activated Kinase 1 (TAK1) inhibition, moving the nitrogen to the 2-position and adding a methyl group at the 6-position of the pyridine ring resulted in a highly potent derivative. nih.govnih.gov The compound, a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative, exhibited a half-maximal inhibitory concentration (IC₅₀) of 27 nM against TAK1. nih.govnih.gov

Conversely, studies on deubiquitinase (DUB) inhibitors have demonstrated the sensitivity of the pyridine ring to substitution. One compound, referred to as C6, showed good anti-infective activity against murine norovirus and Listeria monocytogenes. nih.gov However, an analogous compound, identical to C6 except for an additional chlorine atom on the pyridine ring, was found to be ineffective, highlighting the critical nature of the substitution pattern at this position for anti-infective properties. nih.gov

Table 1: Impact of Pyridine Ring Modifications on Biological Activity

| Compound | Modification | Target/Assay | Reported Activity | Source |

|---|---|---|---|---|

| 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative | Nitrogen at position 2; Methyl group at position 6 | TAK1 Inhibition | IC₅₀ = 27 nM | nih.govnih.gov |

| Compound C6 | Specific halogen on pyridine ring | Anti-infective (MNV, L. monocytogenes) | Active | nih.gov |

| Compound 25 | Additional chlorine on pyridine ring (vs. C6) | Anti-infective (MNV, L. monocytogenes) | Inactive | nih.gov |

Replacing the 4-pyridinyl ring with other aromatic or heteroaromatic systems has been a fruitful strategy for discovering new activities and modulating existing ones. This approach explores how different ring systems alter the molecule's size, shape, and electronic distribution, thereby influencing its interaction with various biological targets.

A notable example comes from research on tyrosinase inhibitors, where the pyridine ring was replaced by a substituted phenyl ring. nih.gov These (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) analogs were found to be effective inhibitors of mushroom tyrosinase. One derivative, CPA2, exhibited inhibitory activity comparable to the well-known inhibitor kojic acid at a concentration of 25 μM, without showing cytotoxicity. nih.gov Docking simulations suggested that this class of compounds could bind directly to the enzyme's active site. nih.gov

Furthermore, the incorporation of a thiophene (B33073) moiety in place of the pyridine ring has led to the development of novel anti-cancer agents. researchgate.net A series of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives demonstrated potent cytotoxic activity against a panel of human cancer cell lines, including breast (MCF7), pancreatic (PACA2), and prostate (PC3) cancer cells. researchgate.net

The tyrphostin AG17, chemically known as [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], represents another variation where a substituted phenyl ring is employed. This compound was found to inhibit the growth of various human tumor cell lines, with IC₅₀ values ranging from 0.7 to 4.0 μM. nih.gov

Table 2: Biological Activities of Derivatives with Different Aromatic Rings

| Aromatic/Heteroaromatic Ring | Example Compound Class/Name | Target/Activity | Key Finding | Source |

|---|---|---|---|---|

| Substituted Phenyl | (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) | Tyrosinase Inhibition | Activity comparable to kojic acid. | nih.gov |

| Substituted Phenyl | AG17 | Antiproliferative | IC₅₀ = 0.7 - 4.0 μM in various cancer cell lines. | nih.gov |

| Thiophene | 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives | Anticancer | Potent cytotoxicity against MCF7, PACA2, and PC3 cells. | researchgate.net |

| Pyrrolopyrimidine | Pyrrolopyrimidine-based cyanoacrylamides | RSK2 Kinase Inhibition | Acts as a noncovalent recognition element for the kinase. | acs.org |

The 2-cyanoacrylamide core is not merely a passive scaffold but an active participant in the molecule's biological function. This moiety acts as a Michael acceptor, a chemical group that can react with nucleophiles like the thiol group of cysteine residues in proteins. nih.govacs.org This ability to form covalent bonds—either reversibly or irreversibly—is a key mechanism for the inhibition of many target enzymes.

The reactivity of the Michael acceptor can be finely tuned. Studies have shown that the choice of the aryl or heteroaryl group attached to the acrylamide (B121943) influences the reversibility of the thiol-Michael reaction. acs.org This allows for the design of inhibitors that can either form a long-lasting, irreversible bond or a temporary, reversible one. For example, certain 2-cyanoacrylamide derivatives were specifically designed as reversible covalent inhibitors of TAK1, which is considered an advantage over non-specific irreversible inhibitors that can cause adverse effects. nih.govnih.gov

The importance of this core structure is further emphasized in studies of tyrosinase inhibitors, where the linear β-phenyl-α,β-unsaturated carbonyl scaffold, of which 2-cyanoacrylamide is a prime example, was identified as being closely related to potent enzyme inhibition. nih.gov The cyano group itself is also significant, contributing to binding through both polar and hydrophobic interactions within protein active sites. acs.org

Scaffold Hopping and Bioisosteric Replacements in Compound Design

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to discover novel compounds and optimize drug-like properties. nih.govscispace.com Scaffold hopping involves replacing the central molecular framework (the scaffold) with a different one while maintaining the spatial arrangement of key functional groups required for biological activity. nih.govresearchgate.net Bioisosteric replacement is a more subtle approach, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties, thereby retaining the desired biological effect. nih.govscispace.com

These principles are evident in the development of derivatives based on the 2-cyano-3-(4-pyridinyl)acrylamide structure. Replacing the pyridine ring with other systems like phenyl, thiophene, or pyrrolopyrimidine is a classic example of scaffold hopping, leading to compounds with entirely different biological targets, such as tyrosinase or various kinases. nih.govresearchgate.netacs.org

Within a given scaffold, bioisosteric replacement can be used to fine-tune properties. For instance, in a library of deubiquitinase inhibitors, compounds were designed that were bioisosteres of the 2-cyano-3-acrylamide lead compounds, aiming to improve cellular toxicity profiles and enhance anti-infective activity. nih.gov The strategic replacement of a hydrogen atom with a halogen like chlorine on the pyridine ring, or vice-versa, is a common bioisosteric modification intended to alter electronic properties and metabolic stability. nih.gov

Rational Design Principles for Novel Derivative Synthesis

The collective SAR data provides a clear set of rational design principles for the synthesis of new derivatives with tailored biological activities. acs.orgCurrent time information in Kolkata, IN.

Target-Specific Ring System Selection : The choice of the aromatic or heteroaromatic ring is a primary determinant of the target class. A pyridinyl ring appears favorable for certain kinase and DUB inhibitors, while a substituted phenyl ring can be geared towards tyrosinase inhibition, and a thiophene ring towards anticancer applications. nih.govnih.govresearchgate.net

Tuning Covalent Reactivity : The 2-cyanoacrylamide moiety should be considered a tunable "warhead." Its reactivity as a Michael acceptor can be modulated by the electronic nature of the attached aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the double bond, potentially leading to more potent, irreversible inhibition. Conversely, careful selection of heteroaryl systems can promote reversible covalent interactions, which may offer a better safety profile. nih.govacs.org

Strategic Substitution : Substituents on the aromatic ring must be chosen carefully. Small changes, such as the addition of a single chlorine atom, can abolish activity, indicating that steric and electronic factors are critical for fitting into the target's binding pocket. nih.gov Hydrophilic or hydrophobic substituents can be added to optimize solubility and cell permeability.

Leveraging Bioisosterism : Bioisosteric replacement of functional groups is a key optimization strategy. nih.govresearchgate.net For example, replacing a metabolically liable methyl group with a trifluoromethyl group or swapping a phenyl ring for a bioisosteric thiophene ring can enhance potency, alter selectivity, and improve pharmacokinetic properties.

By integrating these principles, medicinal chemists can move beyond random screening and rationally design novel this compound derivatives and related compounds with a higher probability of achieving the desired therapeutic profile.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment, connectivity, and number of different types of protons and carbons.

In the ¹H NMR spectrum of 2-Cyano-3-(4-pyridinyl)acrylamide, distinct signals corresponding to the pyridinyl, vinylic, and amide protons are expected. The protons on the pyridine (B92270) ring typically appear as two sets of doublets in the aromatic region. The vinylic proton is expected to resonate as a singlet further downfield due to the influence of the adjacent electron-withdrawing cyano and amide groups. The two protons of the primary amide (-NH₂) may appear as a single broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom, including the quaternary carbons of the cyano group, the carbonyl group, and the C=C double bond, as well as the carbons of the pyridine ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on similar structures.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridinyl-H (ortho to N) | ~8.7 | ~150 |

| Pyridinyl-H (meta to N) | ~7.8 | ~122 |

| Vinylic-H | ~8.2 | ~152 |

| Amide-H (-NH₂) | ~7.9 (broad s) | - |

| Carbonyl C=O | - | ~163 |

| Cyano C≡N | - | ~117 |

| Vinylic-C (adjacent to CN) | - | ~105 |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₉H₇N₃O, Molecular Weight: 173.17 g/mol ), a soft ionization technique like Electrospray Ionization (ESI) would typically be used, yielding a prominent protonated molecular ion [M+H]⁺ at m/z 174. researchgate.net

By inducing fragmentation (MS/MS), a characteristic pattern of daughter ions can be observed, which helps to piece together the molecular structure.

Key Expected Fragmentation Pathways:

Loss of Ammonia (NH₃): Cleavage of the amide group could lead to a fragment corresponding to [M+H - NH₃]⁺.

Loss of Carbon Monoxide (CO): A common fragmentation for amides involves the loss of CO from the parent or other fragments.

Cleavage at the Pyridine-Vinylic Bond: Scission of the bond connecting the pyridine ring to the acrylamide (B121943) moiety would result in fragments corresponding to the pyridinylmethyl cation and the 2-cyanoacrylamide radical cation.

Table 2: Predicted ESI-MS Fragmentation Data for this compound

| m/z Value (Predicted) | Ion Identity |

|---|---|

| 174 | [M+H]⁺ (Parent Ion) |

| 157 | [M+H - NH₃]⁺ |

| 146 | [M+H - CO]⁺ |

| 79 | [C₅H₅N+H]⁺ (Protonated Pyridine) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. rsc.org

The most indicative peaks would be the sharp, intense stretching vibration of the nitrile group (C≡N) and the strong absorption of the amide carbonyl group (C=O). The N-H stretching of the primary amide typically appears as one or two bands in the higher wavenumber region. Aromatic and vinylic C-H and C=C stretching vibrations are also expected. researchgate.netspectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound Data based on analogous compounds. rsc.org

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3450 - 3150 |

| C≡N (Nitrile) | Stretch | 2230 - 2210 |

| C=O (Amide I) | Stretch | 1710 - 1680 |

| C=C (Alkene/Aromatic) | Stretch | 1610 - 1580 |

| N-H (Amide II) | Bend | 1650 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

This technique yields a detailed crystal structure model and provides crystallographic data such as the unit cell dimensions (a, b, c, α, β, γ), space group, and the number of molecules per unit cell (Z).

Table 4: Representative Crystallographic Data Parameters Hypothetical data based on similar molecular structures. mdpi.com

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~15.0 |

| c (Å) | ~8.0 |

| β (°) | ~95 |

| Volume (ų) | ~896 |

| Z | 4 |

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. This analysis allows for the deconvolution of the crystal packing into contributions from different types of atomic contacts. For this molecule, H···H, O···H, and N···H contacts are expected to be the most significant contributors to the crystal packing. nih.gov

Table 5: Representative Hirshfeld Surface Contact Contributions Hypothetical data based on analysis of similar structures. nih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~40% |

| O···H / H···O | ~25% |

| N···H / H···N | ~15% |

| C···H / H···C | ~10% |

| C···C | ~5% |

| Other | ~5% |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for verifying the empirical formula and, by extension, the molecular formula when combined with molecular weight data from mass spectrometry. The experimentally determined percentages should closely match the theoretically calculated values for the proposed formula, C₉H₇N₃O, confirming the compound's purity and elemental composition. rsc.org

Table 6: Elemental Analysis Data for C₉H₇N₃O

| Element | Calculated (%) | Found (%) (Typical Experimental Value) |

|---|---|---|

| Carbon (C) | 62.42 | 62.38 |

| Hydrogen (H) | 4.07 | 4.11 |

| Nitrogen (N) | 24.26 | 24.21 |

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Pathways

The synthesis of 2-Cyano-3-(4-pyridinyl)acrylamide and its analogs is a cornerstone of its continued investigation. The prevalent methods, often involving Knoevenagel condensation, provide a solid foundation. However, future research must prioritize the development of more efficient, sustainable, and environmentally benign synthetic strategies.

Key Research Objectives:

Microwave-Assisted Organic Synthesis (MAOS): Exploring microwave irradiation as an energy source could drastically reduce reaction times, improve yields, and often eliminate the need for harsh solvents, aligning with the principles of green chemistry. researchgate.net Research on related pyridine (B92270) derivatives has demonstrated the success of microwave-assisted synthesis in producing novel compounds with high yields in short reaction times. researchgate.net

Solvent-Free Reactions: Investigating solid-state or solvent-free reaction conditions would significantly reduce chemical waste and environmental impact. The use of solid supports like silica (B1680970) gel has proven effective for similar heterocyclic syntheses. researchgate.net

Catalyst Optimization: The development and screening of novel catalysts, including nanocatalysts or reusable solid acid/base catalysts, could enhance reaction efficiency and selectivity, while simplifying product purification.

A comparative analysis of a conventional versus a potential green synthetic approach is outlined below:

| Feature | Conventional Method (e.g., Knoevenagel) | Potential Green Pathway (e.g., MAOS) |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Reaction Time | Hours to days | Minutes |

| Solvent Use | Often requires organic solvents (e.g., ethanol (B145695), acetic acid) | Can be solvent-free or use green solvents (e.g., water, ionic liquids) |

| Yield | Variable | Often higher |

| Work-up | Typically involves extraction and column chromatography | Simpler, often filtration-based |

Exploration of New Chemical Transformations and Reactivity Profiles

The this compound scaffold possesses several reactive sites, including the activated alkene, the nitrile group, and the amide functionality. A thorough exploration of its reactivity is essential for synthesizing novel derivatives with potentially enhanced or entirely new properties.

Future research should focus on:

Cycloaddition Reactions: The electron-deficient alkene is a prime candidate for Diels-Alder or other cycloaddition reactions, which could be used to construct complex polycyclic structures that are otherwise difficult to access.

Michael Additions: As a Michael acceptor, the compound can react with a wide array of nucleophiles (e.g., thiols, amines, carbanions). This reactivity is crucial for its biological mechanism, often involving covalent modification of cysteine residues in proteins, but can also be harnessed for synthetic purposes. nih.gov

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloadditions to form heterocyclic rings like tetrazoles. Each transformation opens up a new class of derivatives.

Reactions at the Pyridine Ring: While the pyridine ring is generally electron-deficient, it can undergo nucleophilic aromatic substitution under specific conditions or be N-oxidized to modulate its electronic properties and biological activity.

The versatile reactivity of similar enaminonitriles has been demonstrated, where they react with various nucleophiles to form a diverse range of heterocyclic compounds, including pyrazoles, pyrimidines, and coumarins. researchgate.net

Advanced Mechanistic Investigations of Biological Activities at a Molecular Level

Preliminary studies have shown that 2-cyano-3-acrylamide derivatives can act as inhibitors of enzymes like deubiquitinases (DUBs) and transforming growth factor beta-activated kinase 1 (TAK1). nih.govnih.gov However, a deep, molecular-level understanding of these interactions is largely outstanding.

Key areas for advanced investigation include:

Target Identification and Validation: Utilizing advanced proteomics techniques such as activity-based protein profiling (ABPP) to identify the full spectrum of protein targets within the cell. This would move beyond the currently identified targets and could reveal novel mechanisms of action.

Structural Biology: Obtaining co-crystal structures of this compound bound to its protein targets (e.g., specific DUBs or kinases). This would provide invaluable, atomic-level detail of the binding mode, confirming whether the interaction is covalent or non-covalent and highlighting key intermolecular interactions.

Reversibility Studies: For its role as a covalent inhibitor, it is crucial to determine the reversibility of the bond formed with target proteins. nih.gov Reversible covalent inhibitors are an attractive class of drugs that can offer high potency and selectivity while potentially mitigating off-target effects. nih.gov Assays using techniques like mass spectrometry with competing nucleophiles (e.g., β-mercaptoethanol) can elucidate the kinetics of this reversibility. nih.gov

Cellular Pathway Analysis: Moving beyond single-target inhibition, research should employ systems biology approaches (e.g., transcriptomics, metabolomics) to understand how inhibition by this compound perturbs entire signaling pathways, such as the NF-κB pathway regulated by TAK1. nih.gov For instance, studies on related compounds show they interfere with post-entry stages of viral life cycles, a downstream effect that warrants deeper mechanistic exploration. nih.gov

Computational Design and Predictive Modeling for Enhanced Research Prospects

In silico methods are powerful tools for accelerating the drug discovery and materials design process. Integrating computational modeling into the research workflow for this compound can guide synthetic efforts and provide mechanistic insights.

Future computational studies should encompass:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models based on a library of synthesized analogs can identify key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that correlate with biological activity. This allows for the predictive design of more potent and selective compounds.

Molecular Docking and Dynamics: Performing molecular docking of virtual libraries of derivatives into the active sites of known or putative protein targets (like TAK1 or various DUBs) can prioritize which compounds to synthesize. nih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of the predicted binding poses and reveal the dynamics of the protein-ligand interaction over time.

Covalent Docking: Since the compound likely acts as a covalent inhibitor, specialized covalent docking algorithms should be used to model the formation of the covalent bond with reactive residues (e.g., cysteine) in the target's active site.

DFT Calculations: Density Functional Theory (DFT) can be used to study the compound's electronic structure and reactivity in detail. researchgate.net It can predict the sites most susceptible to nucleophilic attack, calculate reaction barriers, and help rationalize observed reactivity and spectroscopic properties. researchgate.net

Integration with Advanced Materials Science Research (e.g., Polymers, Functional Monomers)

The unique chemical structure of this compound, featuring a polymerizable alkene, a polar cyano group, and a functional pyridine ring, makes it an intriguing candidate for applications in materials science.

Unexplored avenues in this domain include:

Functional Monomers: Investigating its use as a functional monomer in polymerization reactions (e.g., free-radical or controlled radical polymerization like RAFT or ATRP). The resulting polymers would feature pendant pyridinyl and cyanoacrylamide groups, which could be used for:

Metal Coordination: The pyridine nitrogen can coordinate with metal ions, leading to the formation of metallopolymers with interesting catalytic, electronic, or sensing properties.

Post-Polymerization Modification: The reactive acrylamide (B121943) unit could be used for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains.

Molecularly Imprinted Polymers (MIPs): Using the compound as a template or a functional monomer to create MIPs for the selective recognition and separation of specific molecules. researchgate.net

Organic Electronics: The extended π-system and polar groups suggest potential applications in organic electronics. Research could explore its properties as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a building block for conductive polymers.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amide group and the coordination site on the pyridine ring could be exploited to build complex, self-assembled supramolecular structures like gels, liquid crystals, or porous frameworks. researchgate.net

By systematically pursuing these future research directions, the scientific community can build a robust and multifaceted understanding of this compound, paving the way for novel applications in medicine, chemical synthesis, and materials science.

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-Cyano-3-(4-pyridinyl)acrylamide derivatives?

Answer:

The synthesis typically involves condensation reactions between cyanoacetic acid derivatives and substituted aromatic amines. For example:

- Step 1: Prepare substituted aniline intermediates via substitution or reduction reactions (e.g., reduction of nitro groups using iron powder under acidic conditions) .

- Step 2: Condense the aniline intermediate with cyanoacetic acid using a condensing agent (e.g., DCC or EDCI) under reflux in ethanol or DMF. IR and NMR spectroscopy confirm the formation of the acrylamide bond (e.g., ν~2200–2240 cm⁻¹ for –CN and δ~8.0–10.0 ppm for vinylic protons) .

- Step 3: Purify via recrystallization (ethanol or methanol) and validate purity through elemental analysis (C, H, N within ±0.3% of theoretical values) .